molecular formula C6H11F2N B2674730 (3,3-Difluoro-1-methylcyclobutyl)methanamine CAS No. 1438241-16-7

(3,3-Difluoro-1-methylcyclobutyl)methanamine

Cat. No.: B2674730
CAS No.: 1438241-16-7
M. Wt: 135.158
InChI Key: XYASTYBRCNJHIM-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclobutyl)methanamine is a fluorinated cyclobutane derivative featuring a methanamine group attached to a 1-methyl-3,3-difluorocyclobutane ring. Its molecular formula is C₆H₁₁F₂N (hydrochloride form: C₅H₁₀ClF₂N), with a molecular weight of 121.13 g/mol (hydrochloride: 157.59 g/mol) and a CAS registry number of 1408076-03-8 . The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of fluorine substituents, making it a promising candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-5(4-9)2-6(7,8)3-5/h2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYASTYBRCNJHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable cyclobutane derivative.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-methylcyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, onto the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.

    Substitution: Ammonia, primary amines, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated cyclobutane derivatives.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclobutyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with (3,3-Difluoro-1-methylcyclobutyl)methanamine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Applications/Notes
This compound C₆H₁₁F₂N 121.13 3,3-difluoro, 1-methyl cyclobutane Not reported Pharmaceutical intermediate
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride C₁₂H₁₅ClF₃N 265.70 3-(trifluoromethyl)phenyl, cyclobutane 10.27 Research use (GLPBIO Catalog No.GF54340)
1-[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl] C₇H₁₄ClF₂NO 209.65 3-difluoromethyl, 3-methoxy cyclobutane Not reported Building block for synthesis
1-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride C₅H₁₀ClN₄ 156.61 2,5-dimethyl triazole Not reported Ligand design, kinase inhibitors
Key Observations:

The 3-methoxy-3-difluoromethyl variant in combines fluorine with a polar methoxy group, balancing lipophilicity and solubility.

Ring Systems :

  • Cyclobutane rings in all analogues impose conformational constraints, but substituents like phenyl (in ) or triazole (in ) modify electronic and steric profiles. For example, the triazole-containing compound may engage in hydrogen bonding or π-π stacking due to its heteroaromatic ring.

Physicochemical Properties :

  • The trifluoromethylphenyl derivative has a higher molecular weight (265.70 g/mol ) and basicity (pKa ~10.27) compared to the target compound, suggesting differences in solubility and bioavailability .
  • Hydrochloride salts (e.g., target compound’s hydrochloride form) improve crystallinity and stability, critical for handling in drug discovery .

Biological Activity

(3,3-Difluoro-1-methylcyclobutyl)methanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with two fluorine atoms and a methyl group, contributing to its distinct chemical reactivity. The presence of the methanamine functional group allows for nucleophilic substitution reactions, which are crucial for its interaction with biological systems. The hydrochloride salt form enhances its solubility, making it suitable for various applications in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Computational docking studies suggest that the compound may bind to various receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. The fluorine atoms in the structure may enhance binding affinity, thereby modulating biochemical pathways.

Predicted Biological Activities

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have hypothesized several pharmacological effects associated with this compound. These include:

  • Anti-inflammatory properties : Potentially reducing inflammation through modulation of inflammatory pathways.
  • Analgesic effects : Possible interactions with pain receptors, suggesting utility in pain management.

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding its pharmacodynamics and optimizing therapeutic profiles. For instance, preliminary findings indicate that this compound may exhibit significant interactions with neurotransmitter systems involved in pain perception and inflammatory responses.

Comparative Analysis

To further illustrate the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
(3,3-Difluorocyclobutyl)methanamineC₅H₁₀ClF₂NContains fluorine substituents impacting reactivity
(1-(Methoxymethyl)cyclobutyl)methanamineC₇H₁₆ClNOSimilar cyclobutane structure but differs in substituent positioning
This compoundC₆H₈ClF₂NIncorporates fluorine atoms which may enhance lipophilicity

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